
2-Hydroxy-3-(octylamino)propane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(octylamino)propane-1-sulfonic acid is a chemical compound with the molecular formula C11H25NO4S and a molecular weight of 267.386 g/mol . This compound is characterized by the presence of a hydroxy group, an octylamino group, and a sulfonic acid group attached to a propane backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(octylamino)propane-1-sulfonic acid typically involves the reaction of 3-chloro-2-hydroxypropane-1-sulfonic acid with octylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-chloro-2-hydroxypropane-1-sulfonic acid+octylamine→2-Hydroxy-3-(octylamino)propane-1-sulfonic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(octylamino)propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonic acid group can be reduced to a sulfonate group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of 2-oxo-3-(octylamino)propane-1-sulfonic acid.
Reduction: Formation of 2-hydroxy-3-(octylamino)propane-1-sulfonate.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Hydroxy-3-(octylamino)propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(octylamino)propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. The octylamino group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-morpholinopropanesulfonic acid (MOPSO): Similar in structure but contains a morpholine ring instead of an octylamino group.
3-Hydroxypropane-1-sulfonic acid: Lacks the amino group and has a simpler structure.
Uniqueness
2-Hydroxy-3-(octylamino)propane-1-sulfonic acid is unique due to the presence of the octylamino group, which imparts specific hydrophobic properties and enhances its interactions with biological molecules. This makes it particularly useful in applications where hydrophobic interactions are crucial.
Properties
CAS No. |
906073-17-4 |
|---|---|
Molecular Formula |
C11H25NO4S |
Molecular Weight |
267.39 g/mol |
IUPAC Name |
2-hydroxy-3-(octylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C11H25NO4S/c1-2-3-4-5-6-7-8-12-9-11(13)10-17(14,15)16/h11-13H,2-10H2,1H3,(H,14,15,16) |
InChI Key |
IZTDUEYETQQSKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCC(CS(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Pyridineacetamide, 6-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12610069.png)
![2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide](/img/structure/B12610072.png)
![[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride](/img/structure/B12610084.png)
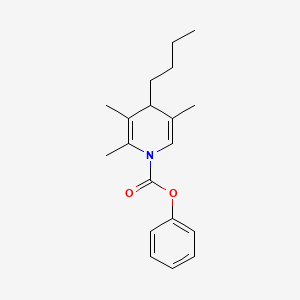
![1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene](/img/structure/B12610098.png)
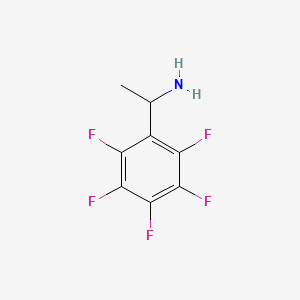
![3-(Benzenesulfonyl)-5-chloro-2-[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2H-indole](/img/structure/B12610113.png)
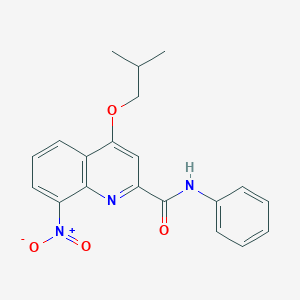
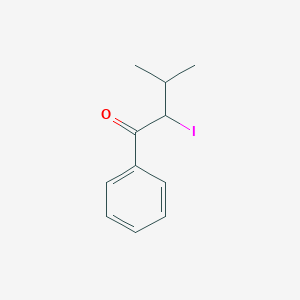

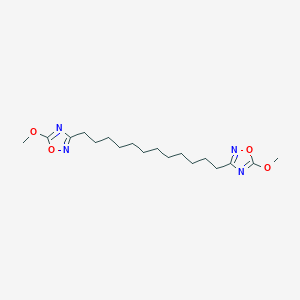
![5-Bromo-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12610123.png)
![N-[3-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12610129.png)
![3-Pyridinesulfonic acid, 5-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester](/img/structure/B12610135.png)
